molecular formula C11H14N4 B13483728 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

Cat. No.: B13483728
M. Wt: 202.26 g/mol
InChI Key: YAVKOZXWACXKFU-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is a chemical compound that features a 1,2,4-triazole ring substituted with dimethyl groups and an aniline moiety. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline typically involves the cyclization of amidines with carboxylic acids, followed by subsequent reactions with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods would need to comply with industrial standards for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine .

Scientific Research Applications

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylaniline

InChI

InChI=1S/C11H14N4/c1-7-4-5-9(6-10(7)12)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3

InChI Key

YAVKOZXWACXKFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NN2C)C)N

Origin of Product

United States

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